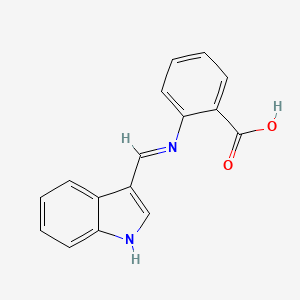

(3-Indolylmethylene)anthranilic acid

Beschreibung

(3-Indolylmethylene)anthranilic acid is a hybrid compound derived from anthranilic acid (2-aminobenzoic acid), a versatile pharmacore with broad biological and pharmaceutical relevance. Anthranilic acid serves as a foundational scaffold for synthesizing bioactive molecules, including anti-inflammatory agents, antimicrobials, antivirals, and anticancer compounds . Its derivatives often exhibit enhanced activity due to modifications at the amino or carboxylic acid groups, enabling interactions with biological targets such as enzymes, receptors, or ion channels .

The incorporation of an indole moiety into anthranilic acid, as seen in (3-Indolylmethylene)anthranilic acid, leverages the indole group’s role in modulating electronic properties and binding affinity. Indole derivatives are known for their prevalence in natural products and drugs, contributing to improved pharmacokinetic profiles and target specificity .

Eigenschaften

CAS-Nummer |

73791-25-0 |

|---|---|

Molekularformel |

C16H12N2O2 |

Molekulargewicht |

264.28 g/mol |

IUPAC-Name |

2-(1H-indol-3-ylmethylideneamino)benzoic acid |

InChI |

InChI=1S/C16H12N2O2/c19-16(20)13-6-2-4-8-15(13)18-10-11-9-17-14-7-3-1-5-12(11)14/h1-10,17H,(H,19,20) |

InChI-Schlüssel |

HONQWNKYMIADOU-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=CN2)C=NC3=CC=CC=C3C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Indolylmethylene)anthranilic acid typically involves the condensation of indole-3-carboxaldehyde with anthranilic acid. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of (3-Indolylmethylene)anthranilic acid.

Industrial Production Methods

While specific industrial production methods for (3-Indolylmethylene)anthranilic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Indolylmethylene)anthranilic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require catalysts like Lewis acids (e.g., aluminum chloride) and solvents such as dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (3-Indolylmethylene)anthranilic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and as a potential therapeutic agent.

Medicine

In medicinal chemistry, (3-Indolylmethylene)anthranilic acid is explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in the production of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of (3-Indolylmethylene)anthranilic acid involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The compound may also interact with signaling pathways, modulating cellular responses and contributing to its bioactivity.

Vergleich Mit ähnlichen Verbindungen

Antimicrobial and Antiviral Activity

- Schiff Bases : Derivatives with 4-chloro substitution (e.g., 4-chloroanthranilic acid Schiff base) exhibit superior antimicrobial activity against Staphylococcus aureus and Candida albicans compared to methoxy or nitro analogs .

- CaCC Blockers : Anthranilic acid derivatives with para-substituted groups (e.g., b-6 in ) show enhanced Ca²⁺-activated Cl⁻ channel (CaCC) blocking activity (IC₅₀ = 6.0 µM), attributed to optimized steric alignment with the channel’s binding site .

Receptor Binding and Anti-inflammatory Activity

- CCK-A Receptor Ligands : Anthranilic acid dimer derivatives with C-terminal tryptophan residues achieve micromolar affinity for CCK-A receptors, comparable to (3-Indolylmethylene)anthranilic acid’s hypothesized indole-driven binding .

- Anti-inflammatory Activity : Hybrids like compound 3 demonstrate dual spasmolytic and anti-inflammatory effects, likely due to amide group interactions with prostaglandin synthase or cyclooxygenase (COX) enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.